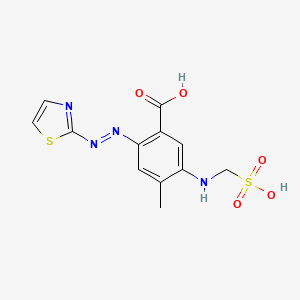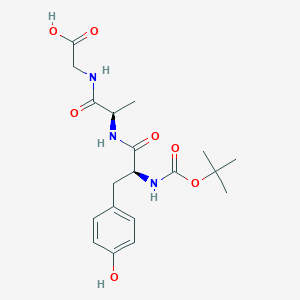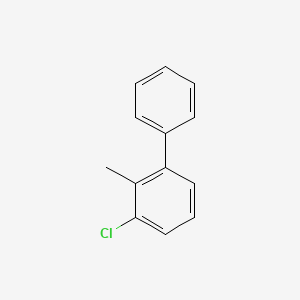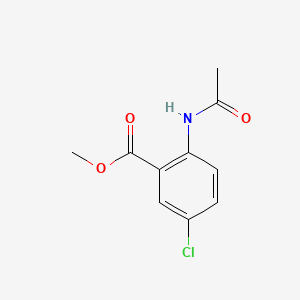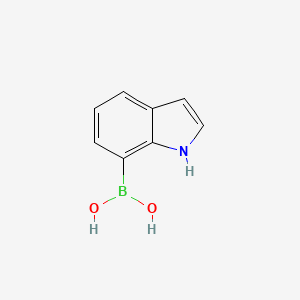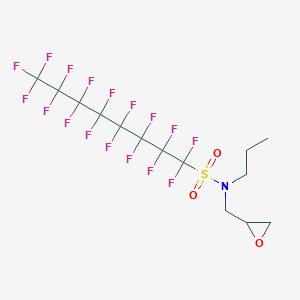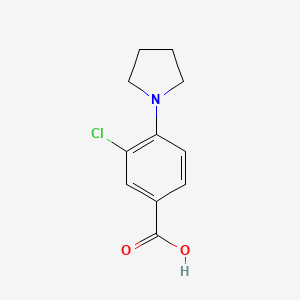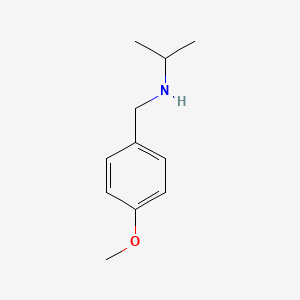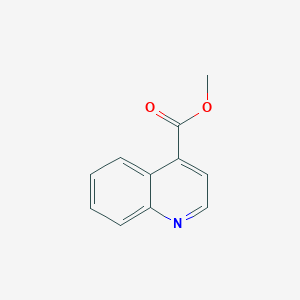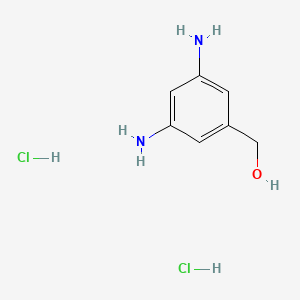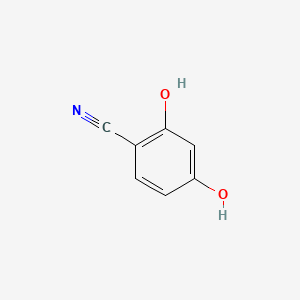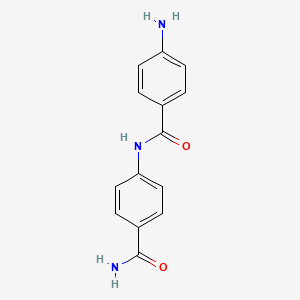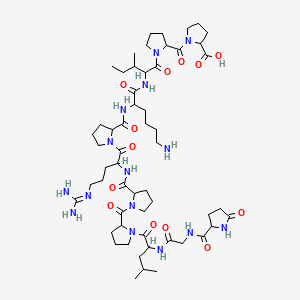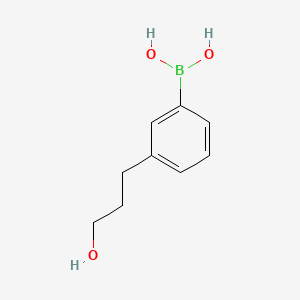
3-(3-Hydroxypropyl)phenylboronic acid
Overview
Description
3-(3-Hydroxypropyl)phenylboronic acid, also known as HPB, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. HPB is a white crystalline powder that is soluble in water and organic solvents. It is a versatile compound that has been utilized in various fields, including organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Application 1: Gene/Drug Delivery
- Summary of the Application: Phenylboronic acid (PBA)-decorated nanoparticles, which include 3-(3-Hydroxypropyl)phenylboronic acid, have been found to efficiently transfer genes to the intended location due to their strong affinity for sialic acid (SA), which is typically overexpressed in cancerous cells . These PBA-decorated nanoparticles may connect to cancer cells specifically, which enables them to target and deliver the cargo to cancer cells .
- Methods of Application/Experimental Procedures: The nanoparticles are decorated with PBA and loaded with the desired genes or drugs. These nanoparticles are then introduced into the body where they target and connect to cancer cells specifically due to their affinity for SA .
- Results/Outcomes: The use of PBA-decorated nanoparticles in gene/drug delivery provides a promising avenue for more precise and effective cancer treatment strategies .
Application 2: Glucose-Sensitive Polymers
- Summary of the Application: Conjugates of phenylboronic acid, such as 3-(3-Hydroxypropyl)phenylboronic acid, can function as glucose-sensitive polymers . This enables self-regulated insulin release in the treatment of diabetes .
- Methods of Application/Experimental Procedures: The conjugates are used to create glucose-sensitive polymers. These polymers are then used in the creation of insulin delivery systems that can self-regulate insulin release based on the glucose levels in the body .
- Results/Outcomes: The use of these conjugates in the creation of glucose-sensitive polymers has shown promise in the treatment of diabetes .
Application 3: Chemical Modification
- Summary of the Application: Phenylboronic acid (PBA) and its derivatives, including 3-(3-Hydroxypropyl)phenylboronic acid, are known to form covalent bonds with polyol compounds . This property has attracted researchers and could potentially lead to a variety of biomedical applications .
- Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific biomedical application being pursued. Generally, the ability of PBA and its derivatives to form covalent bonds with polyol compounds can be leveraged in a variety of ways .
- Results/Outcomes: The outcomes would also depend on the specific biomedical application being pursued. However, the ability to form covalent bonds with polyol compounds could potentially lead to innovative solutions in the biomedical field .
properties
IUPAC Name |
[3-(3-hydroxypropyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11-13H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBPHAZRFXGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394881 | |
| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypropyl)phenylboronic acid | |
CAS RN |
736989-98-3 | |
| Record name | 3-(3-HYDROXYPROPYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Hydroxyprop-1-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



